molecular formula C21H19N3O3S2 B2703269 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034207-81-1

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2703269
CAS No.: 2034207-81-1
M. Wt: 425.52
InChI Key: WBAREUBJNYNIND-UHFFFAOYSA-N
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Description

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and quinoline moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various organometallic catalysts, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Biological Activity

4-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide (CAS Number: 2034207-81-1) is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibition properties based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2} with a molecular weight of 425.5 g/mol. The structure incorporates a pyrroloquinoline core fused with a thiophene and pyridine moiety, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H19N3O3S2C_{21}H_{19}N_{3}O_{3}S_{2}
Molecular Weight425.5 g/mol
CAS Number2034207-81-1

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrroloquinoline have shown efficacy against various bacterial strains. A study demonstrated that compounds containing thiophene and pyridine rings often possess enhanced antimicrobial effects due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Anticancer Properties

The anticancer potential of this compound is particularly noteworthy. Studies suggest that pyrroloquinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds that inhibit the PI3K/Akt pathway have been linked to reduced cell proliferation in cancerous tissues. The presence of the sulfonamide group may enhance the compound's ability to interact with target proteins involved in cancer progression.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various studies. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes involved in metabolic processes. Inhibiting these enzymes can lead to therapeutic effects in conditions such as glaucoma and hypertension.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at MDPI evaluated the antimicrobial activity of several pyrroloquinoline derivatives. The results indicated that compounds with thiophene and pyridine substituents exhibited significant activity against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Mechanisms

In a detailed investigation published in PubMed Central, researchers explored the apoptotic mechanisms induced by pyrroloquinoline derivatives in breast cancer cells. The study found that these compounds effectively triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Properties

IUPAC Name

11-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c25-19-6-5-14-11-17(12-15-7-9-24(19)21(14)15)29(26,27)23-13-16-3-1-8-22-20(16)18-4-2-10-28-18/h1-4,8,10-12,23H,5-7,9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAREUBJNYNIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4=C(N=CC=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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